molecular formula C13H27NO3S2 B14717192 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane CAS No. 21209-02-9

1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane

Cat. No.: B14717192
CAS No.: 21209-02-9
M. Wt: 309.5 g/mol
InChI Key: XMTCDKOULFTKTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.

    Attachment of the Butyl Chain: The butyl chain is attached through nucleophilic substitution reactions.

    Incorporation of the Sulfosulfanylethylamino Group: This group is introduced through a series of sulfonation and amination reactions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency and yield of the reactions.

    Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfosulfanylethylamino group to simpler amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the cyclohexane ring and butyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways: It influences biochemical pathways related to oxidation-reduction reactions and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate
  • Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester

Uniqueness

1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

21209-02-9

Molecular Formula

C13H27NO3S2

Molecular Weight

309.5 g/mol

IUPAC Name

1-methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane

InChI

InChI=1S/C13H27NO3S2/c1-12-5-7-13(8-6-12)4-2-3-9-14-10-11-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17)

InChI Key

XMTCDKOULFTKTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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